

# Application Notes & Protocols for Enhancing the Bioavailability of Dimethoxychalcone

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 4,4a(2)-Dimethoxychalcone

Cat. No.: B191108

[Get Quote](#)

## Introduction: The Therapeutic Promise and Formulation Challenge of Dimethoxychalcone

Dimethoxychalcone, a derivative of the chalcone family of compounds, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.[1] Despite its therapeutic potential, the clinical translation of dimethoxychalcone is significantly hampered by its poor aqueous solubility, which consequently leads to low oral bioavailability.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation strategies to overcome this critical challenge. We will delve into the rationale and detailed protocols for developing nanoemulsions, solid dispersions, and self-microemulsifying drug delivery systems (SMEDDS) to enhance the systemic exposure of dimethoxychalcone.

## Understanding the Physicochemical Hurdles of Dimethoxychalcone

A thorough understanding of the physicochemical properties of dimethoxychalcone is paramount to designing effective formulation strategies.

| Property           | Value                                          | Implication for Bioavailability                                                                                        |
|--------------------|------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| Molecular Formula  | C <sub>17</sub> H <sub>16</sub> O <sub>3</sub> | Relatively high molecular weight can impact passive diffusion.                                                         |
| Molecular Weight   | ~268.31 g/mol                                  | Can influence membrane permeability.                                                                                   |
| Aqueous Solubility | Poor/Insoluble                                 | A primary factor limiting dissolution and subsequent absorption.                                                       |
| Log P (Predicted)  | High                                           | Indicates high lipophilicity, leading to poor wetting and dissolution in the aqueous gastrointestinal fluids.          |
| Physical State     | Crystalline Solid                              | The crystalline structure requires energy to break the lattice for dissolution, further limiting the dissolution rate. |

The data presented is a general representation for dimethoxychalcone derivatives and may vary slightly between specific isomers.

The high lipophilicity and crystalline nature of dimethoxychalcone are the primary contributors to its dissolution rate-limited absorption, categorizing it as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). The formulation strategies discussed herein are specifically designed to address this dissolution challenge.

## Formulation Strategy 1: Nanoemulsions for Enhanced Solubilization and Absorption

Nanoemulsions are kinetically stable, colloidal dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant, with droplet sizes typically in the range of 20-200

nm.[3] For a hydrophobic drug like dimethoxychalcone, an oil-in-water (O/W) nanoemulsion is the formulation of choice.

## Scientific Rationale

The encapsulation of dimethoxychalcone within the oil droplets of a nanoemulsion offers several advantages for bioavailability enhancement:

- **Increased Surface Area:** The nanometric size of the oil droplets provides a vast interfacial surface area for drug release and absorption.[3]
- **Enhanced Solubilization:** The drug remains in a solubilized state within the oil core, bypassing the dissolution step in the gastrointestinal tract.
- **Improved Permeability:** The presence of surfactants can transiently and reversibly alter the permeability of the intestinal epithelium, facilitating drug absorption.
- **Protection from Degradation:** Encapsulation can protect the drug from enzymatic and pH-mediated degradation in the gastrointestinal tract.

## Experimental Workflow for Nanoemulsion Formulation



[Click to download full resolution via product page](#)

Caption: Workflow for Nanoemulsion Formulation and Characterization.

## Detailed Protocol: Preparation of Dimethoxychalcone Nanoemulsion

### 1. Excipient Screening (Solubility Studies):

- Objective: To identify an oil, surfactant, and co-surfactant that provide the highest solubility for dimethoxychalcone.

- Procedure:
  - Add an excess amount of dimethoxychalcone to separate vials containing 1 mL of various oils (e.g., medium-chain triglycerides, olive oil, oleic acid), surfactants (e.g., Polysorbate 80, Cremophor® EL), and co-surfactants (e.g., Transcutol®, PEG 400).
  - Seal the vials and place them in a shaking water bath at 25°C for 48 hours to reach equilibrium.
  - Centrifuge the samples at 5000 rpm for 15 minutes to separate the undissolved drug.
  - Filter the supernatant through a 0.45 µm syringe filter.
  - Quantify the concentration of dimethoxychalcone in the filtrate using a validated analytical method (e.g., HPLC-UV).
  - Select the oil, surfactant, and co-surfactant with the highest solubilizing capacity for further development.

## 2. Preparation of the Nanoemulsion:

- Materials:
  - Dimethoxychalcone
  - Selected oil, surfactant, and co-surfactant
  - Purified water
- Procedure:
  - Oil Phase Preparation: Dissolve a predetermined amount of dimethoxychalcone in the selected oil.
  - Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant and co-surfactant in purified water.

- **Formation of Coarse Emulsion:** Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer to form a coarse emulsion.
- **High-Pressure Homogenization:** Subject the coarse emulsion to high-pressure homogenization (e.g., 15,000 psi for 5-10 cycles) to reduce the droplet size to the nanometer range.[4]

## Formulation Strategy 2: Solid Dispersions for Amorphous State and Enhanced Dissolution

Solid dispersions are systems where a poorly water-soluble drug is dispersed in a hydrophilic carrier or matrix at a solid state.[5] This strategy aims to enhance the dissolution rate by reducing the particle size of the drug to a molecular level and by converting the drug from a crystalline to a more soluble amorphous form.[5][6]

### Scientific Rationale

The improved bioavailability from solid dispersions is attributed to several factors:

- **Particle Size Reduction:** The drug is dispersed at a molecular or amorphous level, leading to a significant increase in the surface area available for dissolution.[5]
- **Increased Wettability:** The hydrophilic carrier improves the wettability of the hydrophobic drug particles.[5]
- **Amorphous State:** The amorphous form of the drug has a higher apparent solubility and faster dissolution rate compared to its crystalline counterpart.[7]
- **Prevention of Agglomeration:** The carrier prevents the aggregation of fine drug particles.

## Experimental Workflow for Solid Dispersion Formulation



[Click to download full resolution via product page](#)

Caption: Workflow for Solid Dispersion Formulation and Characterization.

## Detailed Protocol: Preparation of Dimethoxychalcone Solid Dispersion by Solvent Evaporation

- Materials:
  - Dimethoxychalcone
  - Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))
  - Volatile organic solvent (e.g., methanol, ethanol)
- Procedure:

- Dissolve both dimethoxychalcone and the carrier in the organic solvent in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w drug to carrier).
- Ensure complete dissolution to form a clear solution.
- Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).[8][9]
- Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
- Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

## Formulation Strategy 3: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

SMEDDS are isotropic mixtures of oil, surfactant, and sometimes a co-surfactant, that spontaneously form a fine oil-in-water microemulsion upon gentle agitation with aqueous media, such as the gastrointestinal fluids.[10][11]

### Scientific Rationale

SMEDDS enhance the oral bioavailability of poorly soluble drugs through several mechanisms:

- **Spontaneous Emulsification:** The pre-concentrate readily forms a microemulsion in the GI tract, presenting the drug in a solubilized form with a large surface area for absorption.[11]
- **Thermodynamic Stability:** The resulting microemulsion is thermodynamically stable, preventing drug precipitation.
- **Enhanced Permeation:** The surfactants and co-surfactants can improve the membrane fluidity and permeability of the intestinal epithelium.
- **Lymphatic Transport:** For highly lipophilic drugs, SMEDDS can promote lymphatic transport, bypassing the hepatic first-pass metabolism.

## Experimental Workflow for SMEDDS Formulation



[Click to download full resolution via product page](#)

Caption: Workflow for SMEDDS Formulation and Characterization.

## Detailed Protocol: Preparation of Dimethoxychalcone SMEDDS

### 1. Construction of Pseudo-ternary Phase Diagrams:

- Objective: To identify the microemulsion region and optimize the concentrations of oil, surfactant, and co-surfactant.
- Procedure:

- Based on solubility and emulsification efficiency studies, select an oil, surfactant, and co-surfactant.
- Prepare various mixtures of the surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 1:2).
- For each Smix ratio, prepare a series of mixtures with the oil in varying weight ratios (e.g., 9:1, 8:2, ... , 1:9).
- Titrate each mixture with water dropwise under gentle stirring.
- Visually observe the formation of a clear or slightly bluish, transparent microemulsion.
- Plot the data on a pseudo-ternary phase diagram to delineate the microemulsion region.

## 2. Preparation of Dimethoxychalcone-loaded SMEDDS:

- Procedure:
  - Select a formulation from the microemulsion region of the phase diagram.
  - Accurately weigh the required amounts of oil, surfactant, and co-surfactant.
  - Add the predetermined amount of dimethoxychalcone to the mixture and vortex until a clear solution is obtained.

# Essential Characterization Protocols

## 1. Droplet Size and Zeta Potential Analysis:

- Technique: Dynamic Light Scattering (DLS)
- Procedure:
  - Dilute the nanoemulsion or the reconstituted SMEDDS with purified water to an appropriate concentration.

- Analyze the sample using a DLS instrument to determine the mean droplet size, polydispersity index (PDI), and zeta potential.
- A narrow PDI (e.g., < 0.3) indicates a homogenous population of droplets.
- Zeta potential provides an indication of the colloidal stability.

## 2. Encapsulation Efficiency (for Nanoemulsions):

- Procedure:
  - Separate the unencapsulated dimethoxychalcone from the nanoemulsion using a suitable technique like ultracentrifugation or centrifugal ultrafiltration.
  - Quantify the amount of free drug in the supernatant/filtrate.
  - Calculate the encapsulation efficiency (EE%) using the following formula:  $EE\% = [(Total\ Drug - Free\ Drug) / Total\ Drug] \times 100$

## 3. In Vitro Drug Release Study (Dialysis Bag Method):

- Procedure:
  - Place a known amount of the dimethoxychalcone formulation (nanoemulsion, solid dispersion, or SMEDDS) in a dialysis bag with a suitable molecular weight cut-off.[7][12]
  - Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline pH 7.4 with a small percentage of a surfactant like Tween 80 to maintain sink conditions) at 37°C with continuous stirring.[13]
  - Withdraw aliquots of the release medium at predetermined time intervals and replace with an equal volume of fresh medium.[13]
  - Analyze the drug concentration in the collected samples using a validated analytical method.
  - Compare the release profile of the formulated dimethoxychalcone with that of the pure drug.

#### 4. Stability Studies:

- Guidelines: Follow the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Procedure:
  - Store the formulations at different temperature and humidity conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).
  - At specified time points, evaluate the physical and chemical stability of the formulations by monitoring parameters such as droplet size, zeta potential, drug content, and physical appearance.

## In Vivo Pharmacokinetic Evaluation

Objective: To determine the oral bioavailability of the formulated dimethoxychalcone in an animal model (e.g., rats) and compare it to the unformulated drug.[\[2\]](#)[\[18\]](#)[\[19\]](#)

#### Protocol Outline:

- Animal Model: Use healthy adult rats (e.g., Sprague-Dawley or Wistar), fasted overnight with free access to water.[\[18\]](#)
- Dosing:
  - Divide the animals into groups (e.g., control group receiving unformulated drug suspension, and test groups receiving the different formulations).
  - Administer the formulations orally via gavage at a predetermined dose.[\[18\]](#)
- Blood Sampling:
  - Collect blood samples from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
  - Process the blood samples to obtain plasma.

- Bioanalysis:
  - Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of dimethoxychalcone in plasma.
  - Analyze the plasma samples to determine the drug concentration at each time point.
- Pharmacokinetic Analysis:
  - Plot the plasma concentration-time profiles for each group.
  - Calculate key pharmacokinetic parameters such as C<sub>max</sub> (maximum plasma concentration), T<sub>max</sub> (time to reach C<sub>max</sub>), and AUC (area under the curve).
  - Calculate the relative bioavailability of the formulations compared to the control.

## Conclusion

The poor oral bioavailability of dimethoxychalcone presents a significant hurdle to its clinical development. The formulation strategies outlined in this application note, including nanoemulsions, solid dispersions, and SMEDDS, offer viable and effective approaches to overcome this challenge. By carefully selecting excipients and employing systematic formulation and characterization protocols, researchers can significantly enhance the dissolution, absorption, and ultimately, the therapeutic efficacy of this promising compound. The successful implementation of these advanced drug delivery technologies will be instrumental in unlocking the full clinical potential of dimethoxychalcone.

## References

- Argade, P. S., et al. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Aragen Life Sciences. (2024). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability.
- Bali, V., et al. (2010). Self-microemulsifying drug delivery system (SMEDDS)--challenges and road ahead. *Indian Journal of Pharmaceutical Sciences*, 72(5), 573-581.
- Graphviz. (2024). DOT Language.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- Gurram, A. K., et al. (2015). LIST OF OILS USED IN FORMULATION OF SMEDDS.
- Fahmi, M. Z., et al. (2022). Synthesis, characterization, and computational study of a new dimethoxy-chalcone. *Journal of Molecular Structure*, 1251, 131998.
- Li, D., et al. (2012). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. *Current Nanoscience*, 8(4), 497-506.
- Argade, P. S., et al. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Wolska, E., et al. (2021). The reverse dialysis bag method for the assessment of in vitro drug release from parenteral nanoemulsions: A case study of risperidone. *International Journal of Pharmaceutics*, 609, 121175.
- Sharma, N., et al. (2016). Self micro-emulsifying drug delivery system (SMEDDS) : Review.
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- Singh, A., et al. (2019). Oral Bioavailability: Issues and Solutions via Nanoformulations. *Journal of Pharmaceutical Sciences*, 108(7), 2297-2327.
- Gurram, A. K., et al. (2015). Role of Components in the Formation of Self-microemulsifying Drug Delivery Systems.
- Singh, P., et al. (2021). Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits. *BMC Research Notes*, 14(1), 269.
- Al-kassas, R., et al. (2020).
- Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. *Graphviz*.
- Singh, S. K., et al. (2018). Formulation Development and Characterization of Nanoemulsion-based Gel for Topical Application of Raloxifene Hydrochloride.
- Sharma, N., et al. (2017). Review of Nanoemulsion Formulation and Characterization Techniques. *Indian Journal of Pharmaceutical Sciences*, 79(5), 672-685.
- Al-kassas, R., & Al-Gohary, O. (2016). Effect of Oil, Surfactant and Co-Surfactant Concentrations on the Phase Behavior, Physicochemical Properties and Drug Release from Self-Emulsifying Drug Delivery Systems. *Austin Journal of Drug and Therapeutics*, 3(1), 1010.
- Mendes, C., et al. (2019). First-time oral administration of resveratrol-loaded layer-by-layer nanoparticles to rats - a pharmacokinetics study. *Journal of Drug Delivery Science and Technology*, 51, 48-56.
- Wallace, S. J., et al. (2012). Drug release from nanomedicines: selection of appropriate encapsulation and release methodology.
- Shrestha, H., et al. (2014). Solid Dispersion as a Strategy to Improve Drug Bioavailability.

- Yan, J. (2013). Let's Draw a Graph: An Introduction with Graphviz. UC Berkeley EECS.
- Tran, P., et al. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. *Pharmaceutics*, 11(3), 132.
- Fahmi, M. Z., et al. (2022). In vivo Study of Chalcone Loaded Carbon Dots for Enhancement of Anticancer and Bioimaging Potencies. *International Journal of Nanomedicine*, 17, 185-197.
- Maurya, S. D., et al. (2017). SELF-MICRO EMULSIFYING DRUG DELIVERY SYSTEMS (SMEDDS): A REVIEW ON PHYSICO-CHEMICAL AND BIOPHARMACEUTICAL ASPECTS. *Journal of Drug Delivery and Therapeutics*, 7(3), 112-118.
- Beloqui, A., et al. (2016). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. *Nanomedicine: Nanotechnology, Biology and Medicine*, 12(4), 1055-1066.
- Chen, Y., et al. (2024). Solid self-microemulsifying drug delivery system (S-SMEDDS) prepared by spray drying to improve the oral bioavailability of cinnamaldehyde (CA). *Pharmaceutical Development and Technology*, 29(2), 163-173.
- Ghebremeskel, A. N., et al. (2007). Dropping Method Solution for Formulating Solid Dispersions. *Pharmaceutical Technology*, 31(3), 74-82.
- de Oliveira, J. L., et al. (2015). preparation and characterization of nanoemulsion containing a natural naphthoquinone. *Química Nova*, 38(2), 226-231.
- Hoshino, A., et al. (2010).
- Patel, M. R., et al. (2021). Selection Criteria for Oils, Surfactants, and Co-Surfactants in Ocular Nanoemulsion Formulation: A Mini Review. *Current Drug Delivery*, 18(9), 1226-1237.
- The Full Stack. (2021). Graphviz tutorial. YouTube.
- Li, W., et al. (2018).
- Kumar, M., & Bishnoi, R. S. (2019). A Review on Formulation, Characterization and Applications of Nanoemulsion. *Asian Journal of Applied Science and Technology*, 3(2), 118-125.
- Ibrahim, B. A., & Hussein, N. R. (2022). Optimization of solid dispersion technique and gliclazide to carrier (PVP K30) ratio for solubility enhancement. *Zanco Journal of Medical Sciences*, 26(2), 221-233.
- Abdellatif, M. M., et al. (2023). nano-delivery systems for enhancing oral bioavailability of drugs. *International Journal of Applied Pharmaceutics*, 15(1), 13-19.
- What is Graphviz? (2017). A Quick Introduction to Graphviz.
- Fahmi, M. Z., et al. (2022). In vivo Study of Chalcone Loaded Carbon Dots for Enhancement of Anticancer and Bioimaging Potencies. *International Journal of Nanomedicine*, 17, 185-197.

- European Medicines Agency. (2022). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products.
- Kumar, S., & S, S. (2019). Solid dispersions: A technology for improving bioavailability. MedCrave online.
- Al-kassas, R., & Al-Gohary, O. (2016). Effect of oils, surfactants and cosurfactants on phase behavior and physicochemical properties of self-nanoemulsifying drug delivery system (Snedds) for irbesartan and olmesartan.
- Wais, M., et al. (2022). An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser. *Pharmaceutics*, 14(1), 143.
- Kumar, P., & Mittal, A. (2022). Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. Yashwantrao Bhonsale College of Pharmacy.
- Singh, A., et al. (2019). Oral bioavailability: issues and solutions via nanoformulations. *Journal of pharmaceutical sciences*, 108(7), 2297-2327.
- Al-kassas, R., et al. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of p. *Pharma Excipients*.
- SlidePlayer. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- ICH. (n.d.). Quality Guidelines.

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. ntno.org [ntno.org]
- 2. Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajast.net [ajast.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 6. mdpi.com [mdpi.com]

- 7. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Self-microemulsifying drug delivery system (SMEDDS)--challenges and road ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Self-Microemulsifying Drug Delivery System of Phillygenin: Formulation Development, Characterization and Pharmacokinetic Evaluation | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 17. ICH Official web site : ICH [ich.org]
- 18. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. First-time oral administration of resveratrol-loaded layer-by-layer nanoparticles to rats - a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols for Enhancing the Bioavailability of Dimethoxychalcone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191108#formulation-of-dimethoxychalcone-for-improved-bioavailability]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)